Diphenyl phenylphosphonate

Description

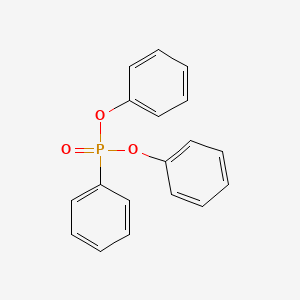

Diphenyl phenylphosphonate (DPPP), with the chemical formula O=P(OPh)₂Ph, is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenoxy groups and one phenyl group. It is synthesized via catalytic isomerization of triphenyl phosphite under Raney nickel catalysis, followed by esterification with phenylphosphonic acid dichloride . DPPP exhibits notable thermal stability and solubility in organic solvents, making it suitable for applications in coordination chemistry and materials science.

Research highlights its role as an oxygen donor in luminescent Mn(II) and Zn(II) complexes, where its phosphonate moiety facilitates metal coordination . Additionally, DPPP has been studied for its radiation-protective properties in binary systems with tributyl phosphate (TBP), demonstrating superior protection efficiency (α = 0.65) compared to agents like benzene (α = 0.34) .

Properties

IUPAC Name |

[phenoxy(phenyl)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOMXXVCZQOOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184560 | |

| Record name | Phosphonic acid, phenyl-, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3049-24-9 | |

| Record name | Diphenyl P-phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3049-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, phenyl-, diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003049249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl phenylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, phenyl-, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl phenylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Raney Nickel Catalyzed Isomerization of Triphenyl Phosphite

A notable industrially viable method involves the isomerization of triphenyl phosphite under Raney nickel catalysis in a protective atmosphere, using bromobenzene as an initiator. This method addresses common issues such as environmental pollution, difficult separation, and low yields in traditional processes.

- Catalyst: Raney nickel (particle size ~50 μm)

- Initiator: Bromobenzene (benzene bromide)

- Substrate: Triphenyl phosphite

- Reaction Conditions:

- Temperature: 220–260°C (optimal around 240–250°C)

- Protective atmosphere: Nitrogen or inert gas

- Molar ratio triphenyl phosphite to bromobenzene: 1 : 0.5–2

- Post-reaction: Vacuum distillation and solid-liquid separation to isolate the intermediate, followed by esterification with phenylphosphonic acid dichloride to yield diphenyl phenylphosphonate.

- Isomerization: Triphenyl phosphite undergoes isomerization catalyzed by Raney nickel in the presence of bromobenzene, forming an intermediate mixture.

- Separation: The reaction mixture is subjected to vacuum distillation and solid-liquid separation to purify the intermediate.

- Esterification: The purified intermediate reacts with phenylphosphonic acid dichloride to produce this compound.

Example Data from Patent CN111635431A:

| Parameter | Value |

|---|---|

| Triphenyl phosphite amount | 310 kg (1 kmol) |

| Raney nickel dosage | 2.58% of triphenyl phosphite mass (approx. 8 kg) |

| Bromobenzene amount | 80 kg (0.51 kmol) |

| Reaction temperature | 240–250°C |

| Reaction time (addition) | 2 hours (dropwise addition) |

| Post-addition hold time | 0.5 hours |

Monitoring: Liquid chromatography is used to monitor the reaction progress, ensuring complete consumption of triphenyl phosphite before termination.

- Improved yield and selectivity.

- Reduced environmental pollution.

- Easier post-reaction treatment and separation.

This method is industrially scalable and has been demonstrated with catalyst recycling and reuse, enhancing economic viability.

Arbuzov-Type Rearrangement of Triphenyl Phosphite Using Metal Halide Catalysts and Iodobenzene

Another well-documented synthetic route is based on an Arbuzov-like rearrangement of triphenyl phosphite, catalyzed by metal halides in the presence of iodobenzene.

- Catalysts: Metal halides such as cupric chloride or nickel chloride.

- Additive: Iodobenzene, used in catalytic or stoichiometric amounts depending on the substrate.

- Reaction Conditions:

- Temperature range: 200–350°C (typically 250–320°C)

- Reaction atmosphere: Inert (nitrogen)

- Stirring to ensure uniform heat distribution.

The reaction involves an intramolecular rearrangement where triphenyl phosphite converts to this compound via an Arbuzov-like mechanism. The presence of iodobenzene and metal halide catalysts facilitates the rearrangement by activating the phosphite and promoting the cleavage and formation of P–O and P–C bonds.

Experimental Data Extracted from US Patent US4113807A:

| Catalyst | Temperature (°C) | Reaction Time (hours) | Conversion Notes |

|---|---|---|---|

| Cupric chloride | 330–340 | 5–6 | ~60% conversion after two heating cycles |

| Nickel chloride | 320 | 8.5 | Nearly complete conversion of triphenyl phosphite |

The product mixture is distilled under reduced pressure to isolate this compound, which crystallizes upon cooling.

- High reaction temperatures required.

- Formation of triphenyl phosphate as a by-product complicates purification.

- Requires precise control of reaction conditions to maximize yield.

This method is valuable for laboratory-scale synthesis and provides mechanistic insights into phosphite rearrangements.

Comparative Summary of Preparation Methods

| Preparation Method | Catalyst/Initiator | Temperature Range (°C) | Reaction Atmosphere | Advantages | Challenges |

|---|---|---|---|---|---|

| Raney Nickel Catalyzed Isomerization | Raney nickel, bromobenzene | 220–260 | Protective (N2) | High yield, scalable, less pollution | Requires catalyst handling |

| Arbuzov Rearrangement with Metal Halides and Iodobenzene | Cupric chloride, nickel chloride, iodobenzene | 250–350 | Inert (N2) | Mechanistic clarity, effective conversion | High temperature, by-product formation |

Research Findings and Industrial Relevance

- The Raney nickel catalyzed method (patent CN111635431A) demonstrates superior industrial applicability due to its lower environmental impact and improved ease of product isolation.

- The Arbuzov rearrangement approach provides a fundamental understanding of the reaction mechanism and is useful for synthetic chemists focusing on organophosphorus chemistry.

- Monitoring by liquid chromatography and P31 NMR spectroscopy is critical in both methods for assessing reaction progress and product purity.

- Catalyst reuse and reaction optimization are key factors in improving the economic and environmental profiles of this compound production.

Chemical Reactions Analysis

Types of Reactions

Diphenyl phenylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace one or more phenyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Phosphonic acids and their derivatives.

Reduction: Phosphine oxides and phosphines.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

DPP serves as an essential reagent in organic synthesis. Its applications include:

- Phosphorylation Reactions : DPP is commonly used to introduce phosphonate groups into organic molecules, enhancing their biological activity. For instance, it has been employed in synthesizing phosphoramidates that act as activity-based probes for serine proteases .

- Synthesis of Nucleoside Prodrugs : DPP derivatives are utilized in developing nucleoside phosphate and phosphonate prodrugs. These prodrugs enhance the bioavailability and therapeutic efficacy of nucleosides by facilitating their conversion to active forms within biological systems .

Biochemical Applications

DPP's role in biochemistry is notable, particularly in enzyme studies and drug development:

- Activity-Based Probes : DPP-derived compounds have been synthesized as probes to study serine proteases. These probes can selectively label enzymes, allowing researchers to investigate their functions and interactions in complex biological systems .

- Antiviral Drug Development : The use of DPP in synthesizing antiviral prodrugs has shown promise in treating viral infections such as HIV and hepatitis. For example, prodrugs derived from DPP have been clinically validated for their effectiveness against these viruses .

Material Science

In materials science, DPP is investigated for its potential applications:

- Flame Retardants : Due to its phosphorus content, DPP is explored as a flame retardant additive in polymers. Its incorporation can enhance the fire resistance of materials without compromising their mechanical properties .

- Luminescent Materials : Research indicates that DPP can form complexes with metal ions that exhibit luminescent properties. These materials are being studied for applications in optoelectronics and sensors .

Case Study 1: Phosphoramidate Probes

A study demonstrated the synthesis of diphenyl phosphoramidate probes which were effective at low concentrations for labeling serine proteases like trypsin. The labeled proteins showed significant mass shifts in mass spectrometry experiments, confirming successful labeling and enabling further functional studies .

Case Study 2: Nucleoside Phosphate Prodrugs

Research on nucleoside phosphonates derived from DPP revealed that these compounds could enhance the activity of parent nucleosides significantly. The prodrugs were shown to improve oral bioavailability and therapeutic efficacy against viral infections, leading to FDA approvals for several derivatives .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Phosphorylation reactions | Synthesis of phosphoramidates |

| Biochemical Applications | Activity-based probes for enzyme studies | Labeling serine proteases |

| Antiviral Drug Development | Nucleoside prodrugs enhancing bioavailability | Treatment of HIV and hepatitis |

| Material Science | Flame retardants and luminescent materials | Additives in polymers for fire resistance |

Mechanism of Action

The mechanism of action of diphenyl phenylphosphonate involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to nucleophiles, such as alcohols or amines, forming phosphonate esters or amides. This reaction is facilitated by the electrophilic nature of the phosphorus atom, which is enhanced by the electron-withdrawing phenyl groups.

Comparison with Similar Compounds

Key Insights :

- Steric and Electronic Effects : Bulky substituents (e.g., isopropoxy in diisopropyl analogs) reduce catalytic activity but improve solubility, whereas electron-withdrawing groups (e.g., nitro in p-nitrophenyl derivatives) enhance enzymatic hydrolysis .

- Layered vs. Molecular Structures : Unlike insoluble zirconium phosphonates, which form layered materials for ion exchange, DPPP retains molecular solubility, enabling its use in solution-phase reactions .

Physicochemical Properties

| Property | DPPP | Diisopropyl Phenylphosphonate | p-Nitrophenyl Phenylphosphonate |

|---|---|---|---|

| Solubility in THF | High | Very High | Moderate |

| Thermal Decomposition (°C) | >300 | ~250 | ~200 |

| Hydrolytic Stability | Stable | Moderate | Low (enzyme-sensitive) |

Key Insights :

- DPPP’s high thermal stability (>300°C) surpasses analogs like diisopropyl phenylphosphonate (~250°C), making it preferable for high-temperature applications .

- p-Nitrophenyl phenylphosphonate’s hydrolytic lability allows it to serve as a chromogenic substrate for hydrolases like BcPMH, unlike DPPP .

Key Insights :

- DPPP’s resistance to hydrolysis contrasts with p-nitrophenyl derivatives, which are rapidly cleaved by phosphonate monoester hydrolases .

- In antiviral applications, γ-phenylphosphonate-modified nucleotides exhibit similar inhibition potency (IC₅₀) to AZTTP but reduced binding affinity (higher Km) .

Application-Specific Performance

Key Insights :

Biological Activity

Diphenyl phenylphosphonate (DPHP) is a phosphonate compound that has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. Its biological activity is primarily attributed to its role as a biochemical probe and its potential applications in enzyme inhibition, antiviral, and anticancer therapies. This article delves into the mechanisms of action, pharmacokinetics, and various research applications of DPHP, supported by relevant data tables and case studies.

Target of Action

this compound acts as a phosphonylating reagent. Its electrophilic phosphorus center facilitates rapid transesterification reactions with alcohols, including nucleosides, which are crucial for the synthesis of nucleoside analogs used in antiviral therapies.

Mode of Action

The compound's electron-withdrawing phenyl groups enhance its electrophilicity, allowing it to effectively phosphorylate nucleoside analogs. These phosphorylated compounds can then be converted into biologically active nucleotides within cells, exerting antiviral or anticancer effects.

Biochemical Pathways

DPHP influences biochemical pathways through the phosphorylation of nucleoside analogs. This process is vital for the activation of these analogs into their triphosphate forms by cellular or viral kinases, enabling them to interfere with viral replication or cancer cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of DPHP suggests significant implications for its bioavailability and therapeutic efficacy. As a precursor in the synthesis of pronucleotides, DPHP’s ability to form phosphorylated nucleoside analogs is crucial for its biological activity. The resultant compounds can enter cells and undergo further enzymatic conversion to exert their intended effects.

Research Applications

This compound has diverse applications across several scientific domains:

- Chemistry : Used as a reagent in organic synthesis for forming carbon-phosphorus bonds.

- Biology : Investigated as a biochemical probe and potential enzyme inhibitor.

- Medicine : Ongoing research explores its use as a precursor for antiviral and anticancer agents.

- Industry : Employed in producing flame retardants and plasticizers.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Potential to inhibit various enzymes | |

| Antiviral Activity | Synthesis of antiviral nucleoside analogs | |

| Anticancer Activity | Development of anticancer agents | |

| Toxicological Studies | Neurotoxic effects linked to organophosphates |

Notable Research Findings

- Antiviral Applications : DPHP has been shown to facilitate the development of antiviral agents by serving as a building block for nucleoside triphosphates, which are essential for viral replication inhibition.

- Enzyme Interaction Studies : Research indicates that DPHP can act on various enzymes, including acetylcholinesterase, leading to potential neurotoxic effects similar to those observed with other organophosphates.

- Pharmacological Potential : Studies have highlighted DPHP's role in synthesizing compounds that exhibit significant biological activity against cancer cells, suggesting its utility in developing novel cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.